ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Overview

Description

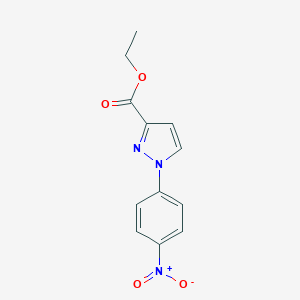

Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a 4-nitrophenyl group at the 1-position of the pyrazole ring. The nitrophenyl group imparts significant electronic effects, making this compound of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The general reaction conditions include:

Reagents: 4-nitrophenylhydrazine, ethyl acetoacetate.

Solvent: Ethanol or methanol.

Catalyst: Acetic acid or hydrochloric acid.

Temperature: Reflux conditions (around 80-100°C).

Time: Several hours to complete the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: To ensure efficient mixing and heat transfer.

Purification: Crystallization or recrystallization from suitable solvents to obtain pure product.

Quality Control: Analytical techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

Nucleophilic Addition: The carbonyl group in the ester can undergo nucleophilic addition reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or sodium dithionite in aqueous solution.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Nucleophilic Addition: Amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

Reduction: Ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate.

Hydrolysis: 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid.

Nucleophilic Addition: Corresponding amides or esters depending on the nucleophile used.

Scientific Research Applications

Applications in Chemistry

Synthesis of Complex Molecules:

Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate serves as a building block in the synthesis of more complex heterocyclic compounds. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.

Reactions Involved:

- Reduction: The nitro group can be reduced to an amino group, yielding ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate.

- Hydrolysis: The ethyl ester can be hydrolyzed to form 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid.

- Nucleophilic Addition: The carbonyl group of the ester can react with nucleophiles, leading to various derivatives depending on the nucleophile used.

| Reaction Type | Product Formed |

|---|---|

| Reduction | Ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate |

| Hydrolysis | 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid |

| Nucleophilic Addition | Various amides or esters |

Biological Applications

Antimicrobial Properties:

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anti-inflammatory Activity:

The compound has also been studied for its anti-inflammatory properties, potentially providing a scaffold for the development of new anti-inflammatory drugs. The nitrophenyl group may enhance its interaction with biological targets involved in inflammatory pathways.

Case Study:

A study published in Pharmacological Reports demonstrated that derivatives of pyrazole compounds, including this compound, showed promising results in reducing inflammation in animal models .

Medicinal Chemistry

Drug Development:

this compound is being investigated as a potential drug candidate due to its ability to interact with various biological targets. Its structural features allow for modifications that can enhance pharmacological properties.

Mechanism of Action:

The compound may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways critical for disease progression. This interaction is crucial for developing targeted therapies.

Industrial Applications

Synthesis of Dyes and Pigments:

In addition to its pharmaceutical applications, this compound is utilized in the synthesis of dyes and pigments due to its vibrant color properties and stability under various conditions.

Mechanism of Action

The mechanism of action of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds such as:

Ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with an amino group instead of a nitro group, leading to different electronic properties and reactivity.

1-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid: Lacks the ethyl ester group, making it more acidic and suitable for different types of reactions.

1-(4-Nitrophenyl)-1H-pyrazole-3-carboxamide: Contains an amide group, which affects its solubility and hydrogen bonding capabilities.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications in various fields.

Biological Activity

Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with appropriate nitrophenyl-substituted hydrazines. The resulting pyrazole derivatives are characterized using various spectroscopic methods, including NMR and IR spectroscopy, to confirm their structure and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative with a similar structure demonstrated an IC50 value of 32 µg/mL against the murine P815 mastocytoma cell line, indicating moderate cytotoxicity . The mechanism of action may involve the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and tubulin polymerization .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Studies report that derivatives exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active compounds . This suggests its potential use in treating bacterial infections.

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. In vitro studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes. Compounds related to this compound have demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Case Studies

Several case studies illustrate the effectiveness of pyrazole derivatives, including this compound:

- Cytotoxicity Study : In a recent study, various pyrazole derivatives were tested against different cancer cell lines. The compound exhibited selective cytotoxicity towards breast cancer cells (MDA-MB-231) with significant antiproliferative effects .

- Antimicrobial Efficacy : A series of pyrazole derivatives were screened for their antimicrobial activity, revealing that those containing the nitrophenyl group had enhanced efficacy against resistant bacterial strains .

Research Findings Summary

| Activity Type | Observed Effects | IC50/MIC Values |

|---|---|---|

| Anticancer | Cytotoxicity against P815 cell line | IC50 = 32 µg/mL |

| Antimicrobial | Significant activity against S. aureus | MIC = 0.22 - 0.25 μg/mL |

| Anti-inflammatory | Inhibition of COX enzymes | Comparable to diclofenac |

Properties

IUPAC Name |

ethyl 1-(4-nitrophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-2-19-12(16)11-7-8-14(13-11)9-3-5-10(6-4-9)15(17)18/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAUWEZLSGXQGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649464 | |

| Record name | Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19532-38-8 | |

| Record name | Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.